Stereoselective Potency: Dexetimide is >6,000-fold More Potent than Levetimide at Muscarinic Receptors
Dexetimide exhibits profound stereoselectivity compared to its enantiomer, levetimide. In functional antagonism studies in guinea-pig atria, dexetimide's pA2 value was 9.82, compared to 6.0 for levetimide, representing an over 6,000-fold difference in potency [1]. This stereoselectivity is consistently observed in radioligand binding assays across various tissues, with Ki values for dexetimide in the sub-nanomolar range and for levetimide in the micromolar range (e.g., Ki = 0.3 nM vs. 8,300 nM in T84 cells) [2][3].
| Evidence Dimension | Muscarinic Receptor Antagonism Potency (pA2) and Binding Affinity (Ki) |
|---|---|
| Target Compound Data | pA2 = 9.82; Ki = 0.3 nM (T84 cells), 0.4 nM (rat cochlea) |
| Comparator Or Baseline | Levetimide: pA2 = 6.0; Ki = 8,300 nM (T84 cells), 6,500 nM (rat cochlea) |
| Quantified Difference | >6,000-fold higher potency (pA2); >27,000-fold higher affinity (Ki in T84 cells); 16,250-fold higher affinity (Ki in rat cochlea) |
| Conditions | Functional antagonism in guinea-pig atria; [3H]NMS binding in T84 cell homogenates; [3H]-1-QNB binding in rat cochlea homogenates. |
Why This Matters
For procurement, this ensures that the active enantiomer is being sourced, as the racemic mixture or the levo-isomer would be functionally inert at comparable concentrations.
- [1] Gray JA, Lullmann H, Mitchelson F, Reil GH. (1976). Stereoselective binding in cardiac tissue of the enantiomers of benzetimide, an antimuscarinic drug. British Journal of Pharmacology, 56:485. View Source
- [2] Dickinson, K. E. J., Frizzell, R. A., & Sekar, M. C. (1992). Activation of T84 cell chloride channels by carbachol involves a phosphoinositide-coupled muscarinic M3 receptor. European Journal of Pharmacology, 225(4), 291-298. View Source
- [3] Bartolami, S., et al. (1988). Cholinergic muscarinic receptors in rat cochlea. Brain Research, 474(1), 158-161. View Source
